5-methylumbelliferone

Description

Significance as a Fluorescent Coumarin (B35378) Derivative in Biological Assays

5-Methylumbelliferone is a notable coumarin derivative recognized for its fluorescent properties, making it a valuable tool in biological assays. chemimpex.com Coumarins are a class of compounds known for their fluorescence, and this compound, also known as hymecromone, is no exception. nih.govfrontiersin.orghmdb.ca Its ability to fluoresce, particularly under specific pH conditions, allows it to be used as a sensitive fluorescent probe. chemimpex.comsigmaaldrich.com The fluorescence of this compound is pH-dependent, exhibiting minimal fluorescence at a pH of 6 or less and maximal fluorescence at a pH of 9 or higher. researchgate.netresearchgate.net This characteristic makes it useful as a pH indicator in certain experimental setups, with a transition midpoint around pH 7.6. sigmaaldrich.comtandfonline.com

In biological assays, this compound often serves as a fluorogenic substrate for various enzymes. chemimpex.com For instance, derivatives of this compound are used to detect the activity of enzymes like β-glucuronidase and β-galactosidase. cymitquimica.com When an enzyme cleaves the substrate, the highly fluorescent this compound is released, and the resulting fluorescence can be measured to quantify enzyme activity. caymanchem.com This method provides a sensitive means of detection in various biochemical and cellular assays. cymitquimica.comnih.gov

Overview of Research Trajectory and Expanding Applications

The research applications of this compound have expanded significantly over time. Initially recognized for its fluorescent properties, its utility has grown to encompass a range of therapeutic and research areas. A key area of investigation is its role as an inhibitor of hyaluronan (HA) synthesis. oup.com Hyaluronan is a major component of the extracellular matrix, and its overproduction is implicated in various diseases, including cancer and inflammatory conditions. oup.comnih.gov this compound inhibits HA synthesis by depleting the cellular pool of UDP-glucuronic acid, a necessary substrate for HA synthases, and by downregulating the expression of these enzymes. arvojournals.orgiiarjournals.orgchemodex.com

This inhibitory effect on hyaluronan synthesis has led to extensive research into the potential of this compound as an anti-cancer agent. chemimpex.comspandidos-publications.com Studies have shown its ability to inhibit the growth, invasion, and metastasis of various cancer cells, including those of the prostate, pancreas, and breast. caymanchem.comspandidos-publications.comiiarjournals.org In some instances, it has been shown to enhance the efficacy of existing chemotherapy drugs. frontiersin.orgiiarjournals.org Beyond cancer, its anti-inflammatory and antioxidant properties have made it a subject of interest in studies related to autoimmune diseases, neuroprotection, and metabolic disorders. chemimpex.comoup.comnih.gov The diverse biological activities of this compound continue to drive its investigation in a wide array of biomedical research fields. chemimpex.comresearchgate.net

| Compound Name |

|---|

| 5-Fluorouracil (B62378) |

| This compound |

| Coumarin |

| Gemcitabine (B846) |

| Hymecromone |

| Hyaluronan |

| Umbelliferone (B1683723) |

| Verapamil |

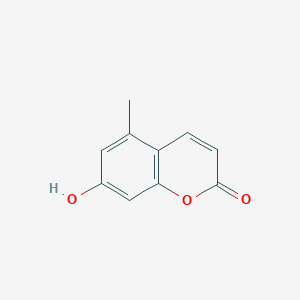

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDMQTVAGWUUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418003 | |

| Record name | 7-hydroxy-5-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7249-26-5 | |

| Record name | NSC42243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-hydroxy-5-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylumbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification of 5 Methylumbelliferone

Advanced Synthetic Methodologies for 5-Methylumbelliferone and its Derivatives

The primary and most established method for synthesizing the 4-methylumbelliferone (B1674119) scaffold is the Pechmann condensation. wikipedia.orgsysrevpharm.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgchegg.com For 4-methylumbelliferone, the specific reactants are resorcinol (B1680541) and ethyl acetoacetate (B1235776). sysrevpharm.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and a final dehydration step to form the coumarin (B35378) ring system. wikipedia.org

Modern advancements in this methodology focus on improving efficiency, yield, and environmental friendliness, often referred to as "green chemistry" principles. researchgate.netacs.org These include the use of various catalysts and reaction conditions. While traditional methods employed strong acids like sulfuric acid, newer approaches utilize recyclable, solid acid catalysts such as Dowex resins or tailored nanoparticles like Ti(IV)-doped ZnO. chegg.comresearchgate.netnih.gov These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. nih.gov Furthermore, solvent-free conditions, where the reactants are heated directly with the solid catalyst, have been developed to minimize the use of volatile organic solvents. chegg.comresearchgate.net

The choice of catalyst and conditions can influence the reaction time and yield. For instance, using 10 mol % of Zn0.925Ti0.075O nanoparticles as a catalyst for the Pechmann condensation of ethyl acetoacetate and phloroglucinol (B13840) (a precursor for a related coumarin) resulted in a high yield of 88%. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Key Features | Source |

|---|---|---|---|---|

| Pechmann Condensation | Resorcinol + Ethyl Acetoacetate | Acid catalyst (e.g., H₂SO₄, AlCl₃) | Classic, widely used method. wikipedia.orgsysrevpharm.org | wikipedia.orgsysrevpharm.org |

| Green Pechmann Condensation | Resorcinol + Ethyl Acetoacetate | Recyclable solid acid catalyst (e.g., Dowex 50WX4) | Solvent-free, environmentally friendly, catalyst is reusable. chegg.comresearchgate.net | chegg.comresearchgate.net |

| Heterogeneously Catalyzed Condensation | Substituted Phenols + β-ketoesters | Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles | High yield, short reaction times, catalyst recyclable for up to seven cycles. nih.gov | nih.gov |

Derivatization Strategies for Enhanced Biological and Spectroscopic Properties

Derivatization, the process of chemically modifying a molecule, is a key strategy to enhance the therapeutic potential and spectroscopic utility of the 4-methylumbelliferone scaffold. researchgate.netscribd.com By adding different functional groups or conjugating it with other molecules, researchers can fine-tune its properties, leading to improved biological activity, selectivity, and pharmacokinetic profiles. sysrevpharm.orgresearchgate.net These modifications often target the hydroxyl group at the C-7 position or the aromatic ring itself. nih.govmdpi.com

A wide array of 4-methylumbelliferone analogues and conjugates have been synthesized to explore new biological activities. These modifications often involve reactions at the 7-hydroxy position or electrophilic substitution on the benzene (B151609) ring.

O-Alkoxy Derivatives: A common modification involves the alkylation of the 7-hydroxy group. A series of 7-O-alkoxy-4-methylumbelliferone derivatives, with varying alkyl chain lengths (from heptyl to decyl), were prepared by reacting 4-methylumbelliferone with the corresponding 1-haloalkane in the presence of potassium carbonate. tandfonline.com These derivatives were investigated for their antimycobacterial activity. tandfonline.com

Amide Derivatives: Novel amide derivatives have been synthesized by first introducing an amino group at the C-6 or C-8 position of the 4-methylumbelliferone core, followed by acylation. mdpi.com This approach has yielded a library of compounds with potential pesticidal activities. mdpi.com For example, 8-(hydrocinnamoylamino)-4-methylumbelliferone was one of the derivatives produced. mdpi.com

Triazole Conjugates: Utilizing Huisgen 1,3-dipolar cycloaddition, often termed "click chemistry," researchers have synthesized 1,2,3-triazole conjugates of 4-methylumbelliferone. tandfonline.com This involves converting the 7-hydroxy group to an alkyne-containing ether, which then reacts with various azides to form the triazole-linked hybrid molecules. tandfonline.com

Hybrid Molecules: The 4-methylumbelliferone scaffold has been conjugated with other biologically active moieties to create hybrid compounds with potentially synergistic or novel effects. nih.gov Examples include:

Coumarin-isatin hybrids: These were synthesized as potential α-glucosidase inhibitors. nih.gov

Coumarin-8-hydroxyquinoline hybrids: A conjugate linked by a five-carbon chain was designed as a novel cholinesterase inhibitor. nih.gov

α-Aminophosphonate conjugates: A series of ten new 4-methylumbelliferone-derived α-aminophosphonates were synthesized and evaluated for cytotoxic activity. sysrevpharm.org

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological or spectroscopic properties. mdpi.com Such studies guide the rational design of more potent and selective derivatives.

Impact of Substituents on Antifungal Activity: In a study of 7-substituted umbelliferone (B1683723) derivatives, the length of the alkyloxy side chain at the C-7 position was found to be critical for fungicidal activity. mdpi.com The activity varied non-linearly with the chain length, with a four-carbon chain (butoxy) demonstrating optimal activity against several tested fungi. mdpi.com

Influence on Phytotoxicity: SAR studies on hydroxycoumarins revealed the importance of the substitution pattern for phytotoxic effects. researchgate.net The presence of a hydroxyl group at the C-7 position was identified as a key feature for activity, and the addition of a methyl group at the C-4 position, as in 4-methylumbelliferone, significantly contributed to its inhibitory effects on certain plant species. researchgate.net Conversely, further substitution at the C-6 position was found to reduce the phytotoxicity compared to 4-methylumbelliferone. researchgate.net

Modifications for Antimycobacterial Activity: For 7-O-alkoxy-4-methylumbelliferone derivatives tested against Mycobacterium tuberculosis, the most effective inhibitory activity was observed in compounds with longer alkyl chains, specifically nonyl (nine carbons) and decyl (ten carbons) chains. tandfonline.com

Pesticidal Activity of Amide Derivatives: An evaluation of twenty-five 4-methylumbelliferone amide derivatives showed that the position and nature of the amide group influenced acaricidal, herbicidal, and antifungal activities. mdpi.com For instance, compounds 4ac [6-(2-methyl-acryloylamino)] and 4bd [8-(4-chloro-butanoylamino)] were strongly acaricidal, while 4bh [8-(phenylacetylamino)] showed potent herbicidal properties. mdpi.com

| Compound/Derivative Class | Modification | Target/Activity | Key Finding | Source |

|---|---|---|---|---|

| 7-O-Butoxy-4-methylumbelliferone (2f) | Butoxy group at C-7 | Antifungal (A. alternata, B. cinerea, F. oxysporum) | Showed the lowest EC₅₀ values, indicating highest potency among the tested alkyl chain derivatives. mdpi.com | mdpi.com |

| 7-O-Nonyloxy-4-methylumbelliferone | Nonyloxy group at C-7 | Antimycobacterial (M. tuberculosis) | Displayed optimum inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. tandfonline.com | tandfonline.com |

| Amide Derivative (4ac) | 6-(2-Methyl-acryloylamino) group | Acaricidal (T. cinnabarinus) | Exhibited strong activity with over 80% corrected mortality at 1000 mg/L after 72h. mdpi.com | mdpi.com |

| Amide Derivative (4bh) | 8-(Phenylacetylamino) group | Herbicidal (D. sanguinalis) | Showed the strongest inhibition against taproot development, more potent than the commercial herbicide Acetochlor. mdpi.com | mdpi.com |

| Coumarin-isatin hybrid | Conjugation with a substituted isatin (B1672199) moiety | α-glucosidase inhibition | Electron-withdrawing groups at the C-5 position of the isatin ring significantly increased activity. nih.gov | nih.gov |

| α-Aminophosphonate conjugate (N53) | Conjugation with an aminophosphonate | Antitumor | Exhibited the best antitumor activity among the series, attributed to the induction of apoptosis. sysrevpharm.org | sysrevpharm.org |

Enzymatic Interactions and Mechanisms of Action of 5 Methylumbelliferone

5-Methylumbelliferone as a Substrate for Uridine Diphosphate-Glucuronosyltransferases (UGTs)

This compound is a well-recognized substrate for the Uridine Diphosphate-Glucuronosyltransferase (UGT) family of enzymes. arvojournals.orgcabidigitallibrary.org UGTs are critical phase II metabolic enzymes that catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDP-GlcUA), to a variety of lipophilic compounds, thereby increasing their water solubility and facilitating their excretion. researchgate.netmdpi.com The glucuronidation of 5-MU (often studied using its close analog, 4-methylumbelliferone (B1674119) or 4-MU) is a primary metabolic pathway for the compound. spandidos-publications.com This process involves the covalent binding of glucuronic acid to the hydroxyl group of 5-MU, forming a glucuronide conjugate. semanticscholar.org UGT enzymes are expressed in various tissues, with the liver being the most important site for the metabolism of xenobiotics. nih.gov Specifically, UGT1A6 is known to glucuronidate small phenolic substances like 4-methylumbelliferone. nih.gov

Mechanism of UDP-Glucuronic Acid Depletion

A principal mechanism of action for this compound is the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA). spandidos-publications.comresearchgate.netnih.gov As 5-MU undergoes extensive glucuronidation by UGT enzymes, it acts as a competitive substrate, consuming significant amounts of UDP-GlcUA. researchgate.netnih.gov This metabolic process effectively shunts UDP-GlcUA away from other biochemical pathways that rely on it as a precursor. arvojournals.orgiiarjournals.org The consequence is a significant reduction in the intracellular availability of UDP-GlcUA, a key substrate for the synthesis of hyaluronan. researchgate.netnih.gov This depletion is considered a primary driver of 5-MU's inhibitory effect on hyaluronan production. nih.goviiarjournals.org

Inhibition of Hyaluronan Synthesis by this compound

This compound is widely recognized as a potent inhibitor of hyaluronan (HA) synthesis. arvojournals.orgoup.com This inhibitory action is a direct consequence of the mechanisms described above. Hyaluronan, a major glycosaminoglycan component of the extracellular matrix, is synthesized by hyaluronan synthase (HAS) enzymes, which utilize UDP-GlcUA and UDP-N-acetylglucosamine as substrates. arvojournals.orgiiarjournals.org By depleting the cellular pool of UDP-GlcUA, 5-MU effectively limits the availability of a crucial substrate for HAS enzymes, thereby suppressing the rate of HA synthesis. researchgate.netnih.goviiarjournals.org This effect is specific, as 5-MU does not appear to inhibit the synthesis of other glycosaminoglycans like chondroitin (B13769445) sulfate (B86663) or dermatan sulfate. iiarjournals.orgoup.com

Downregulation of Hyaluronan Synthase (HAS) Isoforms (HAS1, HAS2, HAS3) mRNA Expression

Table 1: Effect of this compound on Hyaluronan Synthase (HAS) Isoforms

| HAS Isoform | Primary Product | Effect of this compound (5-MU) | Reference |

|---|---|---|---|

| HAS1 | Low to High Molecular Weight Hyaluronan | mRNA expression can be moderately decreased or inhibited. | arvojournals.orgspandidos-publications.comsemanticscholar.org |

| HAS2 | High Molecular Weight Hyaluronan | mRNA expression is downregulated. | arvojournals.orgresearchgate.netnih.gov |

| HAS3 | Low Molecular Weight Hyaluronan | mRNA expression is downregulated. | spandidos-publications.comresearchgate.netnih.gov |

Modulation of Extracellular Matrix Components and Dynamics

The inhibition of hyaluronan synthesis by this compound leads to significant alterations in the structure and dynamics of the extracellular matrix (ECM). iiarjournals.orgjneurosci.org Hyaluronan is a key component that provides structural support, facilitates cell signaling, and regulates cell adhesion and migration. nih.gov By reducing HA levels, 5-MU disrupts the integrity of the HA-rich pericellular matrix. nih.goviiarjournals.org This can lead to a decrease in the cohesiveness of the intercellular space and modulate cell-matrix interactions. iiarjournals.orgjneurosci.org Long-term inhibition of HA synthesis has been shown to disrupt perineuronal nets and the diffuse ECM by downregulating components like chondroitin sulfate proteoglycans. jneurosci.org These changes in the ECM can, in turn, influence cellular behaviors such as migration, proliferation, and adhesion. spandidos-publications.com

Modulation of Other Enzyme Activities

Beyond its well-established effects on UGTs and HAS, this compound has been reported to modulate the activity of other enzymes. Some research indicates that 5-MU can enhance the activity of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. Additionally, studies have identified that 4-MU can decrease the expression of certain matrix metalloproteinases (MMPs), which are enzymes involved in the turnover and remodeling of ECM components. spandidos-publications.comfrontiersin.org An inhibitor of HA synthesis, 4-MU, has also been shown to affect the secretory processes of neutrophils, which involves the enzyme lysyl hydroxylase that modifies collagen residues and reorganizes the ECM. nih.gov

Table 2: Modulation of Other Enzyme Activities by this compound

| Enzyme | Function | Reported Effect of this compound | Reference |

|---|---|---|---|

| Tyrosinase | Melanin synthesis | Enhances activity | |

| Matrix Metalloproteinases (MMPs) | ECM remodeling | Decreases expression | spandidos-publications.com |

| Lysyl Hydroxylase | Collagen modification, ECM reorganization | Affects secretory processes involving this enzyme | nih.gov |

ATPase Inhibition via ATP-γ-Methylumbelliferone Esters

This compound itself is not a direct inhibitor of ATPase enzymes. Instead, a synthetic derivative, Adenosine-5'-triphosphate-gamma-(4-methylumbelliferone) ester (ATP-γ-MUF), serves as a crucial tool for studying ATPase activity and identifying their inhibitors. ontosight.ai This synthetic molecule is created by esterifying the gamma phosphate (B84403) group of ATP with 4-methylumbelliferone (4-MU), a closely related compound. ontosight.ai

The utility of ATP-γ-MUF lies in its fluorescent properties. The intact molecule can be cleaved by enzymes with ATPase activity, which hydrolyze the phosphate bond. ontosight.ai This enzymatic cleavage releases the 4-methylumbelliferone (4-MU) moiety. The liberated 4-MU is fluorescent, and the intensity of this fluorescence can be precisely measured. This provides a sensitive and quantitative method for monitoring the real-time activity of ATPases. ontosight.ai

This mechanism forms the basis for high-throughput screening (HTS) assays designed to discover new ATPase inhibitors. In these assays, a decrease in the fluorescent signal indicates that the ATPase enzyme has been inhibited by a test compound, preventing the cleavage of ATP-γ-MUF. This methodology has significant implications for drug discovery, particularly in developing therapeutic strategies for diseases associated with abnormal ATPase function. ontosight.ai

| Compound/Molecule | Role in ATPase Research | Mechanism |

| ATP-γ-Methylumbelliferone Ester (ATP-γ-MUF) | Fluorescent Substrate | Cleaved by ATPase to release fluorescent 4-methylumbelliferone, allowing for measurement of enzyme activity. ontosight.ai |

| ATPase | Enzyme Target | Hydrolyzes ATP-γ-MUF, initiating the fluorescent signal. ontosight.ai |

| Potential Inhibitors | Therapeutic Agents | Block ATPase from cleaving ATP-γ-MUF, resulting in a reduced fluorescent signal. ontosight.ai |

Effects on Hyaluronidase (B3051955) Activity

The primary mechanism of this compound (commonly studied as 4-methylumbelliferone or 4-MU) is the inhibition of hyaluronan (HA) synthesis, rather than direct interaction with hyaluronidase enzymes. nih.govspandidos-publications.com Hyaluronan is a major glycosaminoglycan of the extracellular matrix, synthesized by a family of enzymes called hyaluronan synthases (HAS). nih.gov 4-MU is understood to inhibit HA synthesis by depleting the cellular pool of one of the precursors for HA synthesis, UDP-glucuronic acid (UDP-GlcUA). nih.gov

In a research context, hyaluronidase is sometimes used experimentally to degrade the HA-rich extracellular matrix to study its effects on cancer cell behavior, often in comparison to the effects of 4-MU. For instance, studies have noted that while hyaluronidase can be used to break down HA, its therapeutic use has been limited by side effects, making an inhibitor of HA synthesis like 4-MU an attractive alternative. iiarjournals.org Some research has also investigated how removing HA, either by inhibiting its synthesis with 4-MU or by degrading it with hyaluronidase, can sensitize cancer cells to chemotherapy. researchgate.net For example, the use of hyaluronidase from Streptomyces hyalurolyticus is mentioned in experimental procedures to digest HA in tissue sections for analysis. spandidos-publications.com

| Agent | Target Enzyme/Process | Overall Effect on Hyaluronan (HA) |

| This compound (4-MU) | Hyaluronan Synthase (HAS) | Decreases HA synthesis. nih.gov |

| Hyaluronidase | Hyaluronan (HA) | Increases HA degradation. nih.gov |

Influence on Thymidine (B127349) Phosphorylase Expression

Research has demonstrated that this compound (as 4-MU) exerts an antitumor effect by suppressing the expression of thymidine phosphorylase (TP). nih.gov Thymidine phosphorylase is an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and is also known to have pro-angiogenic (promoting blood vessel formation) and anti-apoptotic (preventing cell death) properties, which are highly expressed in several types of cancer. nih.gov

A key study focusing on ovarian cancer used the HRA human ovarian serous adenocarcinoma cell line to investigate the effects of 4-MU. nih.gov The results from this research showed that administration of 4-MU inhibited the growth of peritoneal tumors and significantly prolonged survival in an in vivo model. nih.gov Critically, the study concluded that these antitumor effects were achieved through the suppression of TP expression. nih.gov The expression of TP mRNA in the HRA cells was analyzed by quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR), confirming the inhibitory effect of 4-MU. nih.govscispace.com

| Cell Line | Cancer Type | Finding | Reference |

| HRA | Ovarian Serous Adenocarcinoma | 4-MU administration inhibited tumor growth and suppressed thymidine phosphorylase (TP) expression. | nih.gov |

| HRA | Ovarian Serous Adenocarcinoma | 4-MU diminished cell proliferation and mRNA levels of thymidine phosphorylase (TP). | mdpi.com |

Biological Activities and Therapeutic Potential of 5 Methylumbelliferone

Anti-Cancer Mechanisms and Preclinical Efficacy of 5-Methylumbelliferone

This compound (5-MU), a derivative of coumarin (B35378), has garnered significant attention for its potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of hyaluronan (HA) synthesis, a key component of the extracellular matrix that is often dysregulated in cancerous tissues. By depleting cellular UDP-glucuronic acid, a substrate for HA synthases, and downregulating the expression of these enzymes, 5-MU disrupts the tumor microenvironment and exerts a range of anti-tumor effects. frontiersin.orgspandidos-publications.comiiarjournals.org Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and progression across various cancer types. frontiersin.orgconicet.gov.ar

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

This compound has been shown to impede the fundamental processes of cancer progression, namely proliferation, migration, and invasion, in a variety of cancer cell lines. This inhibitory action is often dose-dependent and is linked to its ability to suppress HA synthesis, which is crucial for creating a conducive environment for tumor cell growth and motility. frontiersin.orgiiarjournals.orgconicet.gov.ar

In pancreatic cancer, 5-MU has demonstrated a significant, dose-dependent inhibition of cell proliferation. For instance, in MIA PaCa-2 human pancreatic cancer cells, treatment with 0.1 mM, 0.2 mM, and 0.5 mM of 5-MU for 72 hours resulted in proliferation inhibitions of 30.6%, 48.0%, and 67.5%, respectively. spandidos-publications.com Furthermore, 5-MU has been observed to suppress the migration and invasion of pancreatic cancer cells. nih.gov

Similarly, in ovarian cancer, 5-MU has been found to inhibit cell proliferation in a dose-dependent manner in HRA human ovarian serous adenocarcinoma cells. nih.gov However, in this particular cell line, 5-MU treatment did not appear to affect cell invasion or migration. nih.gov In other studies on epithelial ovarian cancer cells (ES2 and OV90), 5-MU treatment led to decreased cell proliferation. nih.gov

The anti-proliferative and anti-invasive effects of 5-MU have also been documented in breast cancer. In MDA-MB-231 breast cancer cells, 5-MU suppresses HA synthesis, which in turn leads to reduced cell motility, invasion, and proliferation. conicet.gov.ar The reduction of the pericellular HA matrix is correlated with decreased invasiveness. conicet.gov.ar

The table below summarizes the inhibitory effects of this compound on cancer cell proliferation, migration, and invasion across different cancer types.

| Cancer Type | Cell Line | Effect | Concentration | Findings |

| Pancreatic Cancer | MIA PaCa-2 | Inhibition of Proliferation | 0.1 - 0.5 mM | 30.6% to 67.5% inhibition after 72 hours. spandidos-publications.com |

| Pancreatic Cancer | MIA PaCa-2 | Inhibition of Migration & Invasion | 0.5 mM | 14.7% reduction in migration and 22.7% reduction in invasion. nih.gov |

| Ovarian Cancer | HRA | Inhibition of Proliferation | 0.2 - 1.0 mM | Dose-dependent inhibition of cell viability. nih.gov |

| Ovarian Cancer | ES2, OV90 | Inhibition of Proliferation | 0.25 - 1 mM | Decreased cell proliferation observed. nih.gov |

| Breast Cancer | MDA-MB-231 | Inhibition of Motility, Invasion & Proliferation | Not Specified | Suppresses HA synthesis, leading to reduced motility and invasion. conicet.gov.ar |

| Laryngeal Cancer | HEp-2 | Inhibition of Migration | >100 µM | Dose-dependent inhibition of cell migration. iiarjournals.org |

Induction of Apoptosis and Cell Cycle Modulation

This compound has been demonstrated to induce programmed cell death, or apoptosis, and modulate the cell cycle in various cancer cells, contributing to its anti-tumor activity.

In epithelial ovarian cancer cells (ES2 and OV90), treatment with 5-MU resulted in an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest prevents cancer cells from dividing and proliferating. Furthermore, 5-MU was found to interfere with calcium homeostasis and induce endoplasmic reticulum stress in these cells. nih.gov The compound also modulated key signaling pathways, inhibiting AKT and S6 phosphorylation while increasing the phosphorylation of ERK1/2, P38, and JNK. nih.gov

In canine mammary tumor cells (CF33), 5-MU treatment led to a reduction in the S-phase cell population and a significant increase in apoptotic cells. spandidos-publications.com Specifically, treatment with 1 mM 5-MU for 72 hours resulted in a 24-fold increase in apoptotic cells compared to the control. spandidos-publications.com The mechanism of apoptosis induction in these cells involved the upregulation of the pro-apoptotic protein BAX at both the mRNA and protein levels. spandidos-publications.com

The table below details the effects of this compound on apoptosis and cell cycle modulation in different cancer cell lines.

| Cancer Type | Cell Line | Effect | Concentration | Key Findings |

| Epithelial Ovarian Cancer | ES2, OV90 | Cell Cycle Arrest | 0.25 - 1 mM | Accumulation of cells in the G2/M phase. nih.gov |

| Epithelial Ovarian Cancer | ES2, OV90 | Apoptosis Induction | Not Specified | Induces endoplasmic reticulum stress and modulates PI3K/AKT and MAPK signaling. nih.gov |

| Canine Mammary Tumor | CF33 | Cell Cycle Arrest | 0.2 - 1.0 mM | Reduction in S-phase cells and increase in sub-G0/G1 population. spandidos-publications.com |

| Canine Mammary Tumor | CF33 | Apoptosis Induction | 0.2 - 1.0 mM | Dose-dependent increase in apoptosis; 1 mM treatment for 72h resulted in a 24-fold increase in apoptotic cells. spandidos-publications.com |

| Canine Mammary Tumor | CF33 | Modulation of Apoptotic Proteins | 0.6 - 1.0 mM | Increased expression of pro-apoptotic BAX mRNA and protein. spandidos-publications.com |

| Glioblastoma | U87-MG, A172, U251 | Apoptosis Induction & Cell Cycle Arrest | Not Specified | 5-Demethylnobiletin (a related compound) induced G0/G1 phase arrest and apoptosis by upregulating Bax and downregulating Bcl-2. nih.gov |

Effects on Cancer Stem Cells

Recent research has highlighted the role of this compound in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. By modulating the tumor microenvironment, particularly through the inhibition of hyaluronan synthesis, 5-MU can suppress the characteristics of CSCs.

In ovarian cancer, 5-MU has been shown to suppress the expression of CSC markers and inhibit sphere formation, a key feature of CSCs. mdpi.com This suggests that 5-MU could potentially overcome chemoresistance by targeting the CSC population. mdpi.com The excessive production of HA has been linked to the reversion of breast cancer cells to a stem cell state, and 5-MU's ability to inhibit HA synthesis may counteract this process. mdpi.com

Similarly, in the context of hepatocarcinogenesis, the inhibition of HA by 5-MU has been found to reduce the expression of CSC markers such as CD44, CD90, CD133, and EpCAM in both in vivo and in vitro models. researchgate.net In Huh7 and JHH6 hepatocellular carcinoma cell lines, 5-MU treatment led to a down-regulation of these markers. researchgate.net This effect on CSCs indicates a potential therapeutic strategy for targeting the root of tumor recurrence and metastasis.

The table below summarizes the effects of this compound on cancer stem cells.

| Cancer Type | Model/Cell Line | Effect | Key Findings |

| Ovarian Cancer | Ovarian Cancer Cell Lines | Suppression of CSC characteristics | Suppresses the expression of cancer stem cell markers and inhibits sphere formation. mdpi.com |

| Hepatocellular Carcinoma | HBV-TG mice, Huh7, JHH6 cells | Reduction of CSC marker expression | Down-regulated the mRNA expression of CD44, CD90, CD133, and EpCAM. researchgate.net |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties, further contributing to its anti-cancer potential. nih.govoup.com

In vitro studies using human microvascular endothelial cells (HMEC) and rat fat pad endothelial cells (RF-24) have shown that 5-MU inhibits several key steps of angiogenesis. nih.gov It inhibits endothelial cell proliferation with IC50 values of 0.65 mM for HMEC and 0.37 mM for RF-24 cells. nih.gov Furthermore, 5-MU treatment induced apoptosis in these endothelial cells and reduced their adhesion. nih.gov The compound also inhibited the formation of tube-like structures, a crucial step in angiogenesis, with minimal inhibitory concentrations of 2 mM for HMEC and 0.5 mM for RF-24 cells. nih.gov

In an in vivo model of hepatocellular carcinoma (HCC) with underlying fibrosis, oral administration of 5-MU resulted in a significant reduction in microvessel density, as indicated by decreased CD31 staining in the liver parenchyma. oup.com This anti-angiogenic effect was associated with a reduction in the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) in both the tumor tissue and the surrounding liver parenchyma. oup.com

The table below provides an overview of the anti-angiogenic effects of this compound.

| Model/Cell Line | Effect | Concentration | Findings |

| HMEC (endothelial cells) | Inhibition of Proliferation | IC50: 0.65 mM | Dose-dependent inhibition of endothelial cell growth. nih.gov |

| RF-24 (endothelial cells) | Inhibition of Proliferation | IC50: 0.37 mM | Dose-dependent inhibition of endothelial cell growth. nih.gov |

| HMEC & RF-24 | Apoptosis Induction | 2 mM | Induced apoptosis in 13% of HMEC and 5% of RF-24 cells after 24 hours. nih.gov |

| HMEC & RF-24 | Inhibition of Adhesion | 1 mM | Decreased the number of adherent endothelial cells by over 20%. nih.gov |

| HMEC | Inhibition of Tube Formation | MIC: 2 mM | Inhibited the formation of vascular-like structures. nih.gov |

| RF-24 | Inhibition of Tube Formation | MIC: 0.5 mM | Inhibited the formation of vascular-like structures. nih.gov |

| Hepatocellular Carcinoma (in vivo) | Reduction of Microvessel Density | Not Specified | Significantly reduced CD31 positive staining area in the liver. oup.com |

| Hepatocellular Carcinoma (in vivo) | Reduction of Pro-angiogenic Factors | Not Specified | Inhibited the expression of VEGF and IL-6. oup.com |

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in cancer progression, and this compound has been shown to favorably modulate the TME, primarily by inhibiting the synthesis of hyaluronan (HA). nih.govnih.gov Elevated levels of HA in the TME are associated with increased tumor interstitial pressure (TIP), which can impede the delivery of therapeutic agents to the tumor. nih.gov

In a murine colorectal carcinoma model (CT26), treatment with 5-MU significantly reduced the amount of tumoral HA. nih.gov This reduction in HA led to a significant decrease in TIP. nih.gov As a consequence of the lowered pressure, tumor perfusion was improved, which in turn allowed for increased adenoviral transgene expression within the tumor. nih.gov This suggests that by remodeling the TME, 5-MU can enhance the efficacy of other cancer therapies.

The main mechanism of 5-MU is the specific inhibition of HA synthesis, a key glycosaminoglycan in the TME. nih.gov A HA-rich stroma promotes tumor development, angiogenesis, metastasis, and drug resistance. nih.gov By targeting HA synthesis, 5-MU represents a specific therapeutic approach to control HA levels in the cancer cell stroma. nih.gov In pancreatic ductal adenocarcinoma (PDAC), which is characterized by an abundant stroma with large amounts of HA, 5-MU has been shown to inhibit HA synthesis and thereby affect tumor cell behavior. nih.gov

The table below summarizes the effects of this compound on the tumor microenvironment.

| Cancer Model | Effect | Key Findings |

| Murine Colorectal Carcinoma (CT26) | Reduction of Tumoral Hyaluronan | Significantly decreased HA deposits in tumor tissue. nih.gov |

| Murine Colorectal Carcinoma (CT26) | Reduction of Tumor Interstitial Pressure | Led to a significant decrease in TIP, improving tumor perfusion. nih.gov |

| Pancreatic Ductal Adenocarcinoma | Inhibition of Hyaluronan Synthesis | Inhibits HA synthesis in a cancer type known for its HA-rich stroma. nih.gov |

Synergistic Effects with Chemotherapeutic Agents (e.g., 5-Fluorouracil (B62378), Sorafenib (B1663141), Temozolomide)

A significant aspect of the therapeutic potential of this compound lies in its ability to act synergistically with conventional chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance.

5-Fluorouracil (5-FU): In pancreatic cancer, the combination of 5-MU and 5-FU has shown superior anti-proliferative effects compared to 5-FU alone. iiarjournals.org In MIA-PaCa2 cells, 0.01 mM 5-FU alone decreased cell proliferation by 37.7%, whereas the combination with 0.5 mM 5-MU resulted in a 57.4% decrease. iiarjournals.org Mechanistically, 5-MU was found to enhance the intracellular concentration of 5-FU by 47.3%. iiarjournals.org This is attributed to 5-MU's ability to decrease the HA-rich extracellular matrix, which acts as a barrier to drug penetration. iiarjournals.org

Sorafenib: In renal cell carcinoma (RCC), 5-MU (also known as Hymecromone) has demonstrated strong synergistic effects with Sorafenib. auajournals.org The combination synergistically inhibited proliferation by over 95%, motility/invasion by 65%, and induced apoptosis eightfold in RCC and/or endothelial cells, at concentrations where either drug alone was ineffective. auajournals.org In Caki-1 and 786-O RCC cells, the combination of HC and SF showed strong synergy with a combination index of <0.005. auajournals.org This synergistic effect is linked to the inhibition of HA synthesis and subsequent HA-mediated signaling. auajournals.org

Temozolomide (TMZ): In glioblastoma (GBM), 5-MU has been shown to sensitize both TMZ-sensitive and TMZ-resistant GBM cell lines to the effects of TMZ. researchgate.net In U251 and LN229 GBM cells, the combination of 4MU and TMZ enhanced the effect on metabolic activity. researchgate.net Notably, 5-MU was able to revert the enhanced proliferation observed at low doses of TMZ in resistant cells and sensitize them to the cytotoxic effects of TMZ. researchgate.net

The table below provides a summary of the synergistic effects of this compound with other chemotherapeutic agents.

| Cancer Type | Chemotherapeutic Agent | Cell Line(s) | Key Synergistic Effects |

| Pancreatic Cancer | 5-Fluorouracil | MIA-PaCa2 | Enhanced inhibition of cell proliferation (57.4% with combination vs. 37.7% with 5-FU alone). iiarjournals.org Increased intracellular concentration of 5-FU by 47.3%. iiarjournals.org |

| Renal Cell Carcinoma | Sorafenib | Caki-1, 786-O, ACHN, A498 | >95% inhibition of proliferation, 65% inhibition of motility/invasion, and 8-fold induction of apoptosis. auajournals.org Strong synergy with a combination index of <0.005. auajournals.org |

| Glioblastoma | Temozolomide | U251, LN229 (sensitive & resistant) | Sensitizes GBM cells to TMZ, enhancing the inhibition of metabolic activity and cell proliferation. researchgate.net Reverts TMZ-induced proliferation in resistant cells. researchgate.net |

Preclinical Studies in Specific Cancer Models (e.g., Prostate, Breast, Ovarian, Pancreatic, Glioblastoma, Renal Cell Carcinoma, Fibrosarcoma, Leukemia)

This compound (5-MU), also known as hymecromone, has demonstrated significant antitumor activity in a variety of preclinical cancer models. Its primary mechanism of action involves the inhibition of hyaluronic acid (HA) synthesis, a key component of the extracellular matrix that is often dysregulated in cancer, promoting tumor growth, invasion, and metastasis. frontiersin.orgscientificarchives.comfrontiersin.org

Prostate Cancer: In prostate cancer, 5-MU has been shown to inhibit cell proliferation, motility, and invasion, while promoting apoptosis. frontiersin.org Oral administration of 5-MU in a transgenic adenocarcinoma of the mouse prostate (TRAMP) model significantly reduced tumor growth and prevented metastasis without observable toxicity. frontiersin.orgiiarjournals.org The compound was found to downregulate HA receptors, inhibit Akt signaling, and reduce β-catenin activation in tumor tissues. frontiersin.org Furthermore, it has been observed to reverse epithelial-mesenchymal transition (EMT), a critical process in cancer progression. iiarjournals.org Studies have also indicated that 5-MU can prevent and inhibit the formation of bone metastasis in mouse models of prostate cancer. frontiersin.org

Breast Cancer: In preclinical breast cancer models, 5-MU has been shown to suppress tumorigenicity and the development of metastatic lesions in bone. scientificarchives.com The compound's ability to inhibit HA synthesis leads to a reduction in the pericellular matrix, which is correlated with decreased invasiveness. nih.gov By suppressing HA synthesis and accumulation, likely through the downregulation of HAS2 expression, 5-MU reduces cell motility, invasion, and proliferation in highly invasive breast cancer cell lines. frontiersin.orgnih.gov The sensitivity of breast cancer cells to 5-MU's inhibitory effects on proliferation can be influenced by the levels of HA and glucose in the tumor microenvironment. frontiersin.orgiiarjournals.org

Ovarian Cancer: Preclinical studies in ovarian cancer have demonstrated that 5-MU can inhibit cancer stem cell activation and overcome chemoresistance. mdpi.com It effectively blocks the growth and invasion of chemoresistant serous ovarian cancer cells by inhibiting HA production, inducing apoptosis, and suppressing cancer stem cell (CSC) activation. mdpi.com The inhibition of HA synthesis by 5-MU has been linked to the suppression of cell migration, proliferation, and invasion in ovarian clear cell carcinoma. nih.gov While some studies have shown a dose-dependent inhibition of ovarian cancer cell proliferation, the effects on invasion and migration can be variable. frontiersin.orgnih.gov

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, HA-rich stroma that can impede the efficacy of chemotherapy. nih.govoup.com 5-MU has been shown to suppress HA accumulation in pancreatic tumors, leading to increased apoptosis, inhibited cell proliferation and invasion, and improved survival times in mouse models. frontiersin.orgnih.gov Importantly, 5-MU can enhance the effectiveness of chemotherapeutic agents like gemcitabine (B846) and 5-fluorouracil by increasing their intracellular concentration and sensitizing tumor cells to their cytotoxic effects. frontiersin.orgnih.gov It has also been shown to enhance the cytotoxicity of peripheral blood mononuclear cells against pancreatic cancer cells. frontiersin.orgnih.gov

Glioblastoma: As a small molecule capable of crossing the blood-brain barrier, 5-MU presents a promising therapeutic strategy for glioblastoma (GBM). deepdyve.com In preclinical GBM models, 5-MU has been shown to diminish HA synthesis, leading to reduced cell proliferation and migration, and increased apoptosis. deepdyve.comresearchgate.net It can also sensitize glioblastoma cells to the effects of chemotherapy agents like temozolomide, even in resistant cells, and has demonstrated selective toxicity towards tumor cells without significant neurotoxic effects. researchgate.netresearchgate.netresearchgate.netbohrium.com Furthermore, by interfering with HA metabolism, 5-MU can inhibit glioma cell proliferation by regulating autophagy. deepdyve.comacs.org

Renal Cell Carcinoma: In the context of renal cell carcinoma (RCC), 5-MU has been shown to synergize with the tyrosine kinase inhibitor sorafenib to inhibit tumor growth and metastasis in an orthotopic model. nih.gov This combination appears to work by 5-MU inhibiting the expression of UGT-1A9, an enzyme that inactivates sorafenib, thereby allowing sorafenib to remain active and inhibit HAS3 expression and subsequent HA-related signaling that promotes RCC progression. researchgate.netnih.gov

Fibrosarcoma: Preclinical studies have indicated that 5-MU can enhance the radiosensitivity of human fibrosarcoma cells. This radiosensitizing effect is linked to the suppression of high molecular weight-hyaluronan (HMW-HA) production through the inhibition of HAS2 and HAS3 expression. The combination of 5-MU with X-ray irradiation has been shown to enhance anti-tumor and anti-inflammatory effects in fibrosarcoma cells.

Leukemia: In chronic myelogenous leukemia (CML) cells, 5-MU has been found to induce apoptosis through the intrinsic pathway. iiarjournals.orgnih.gov This is characterized by a loss of mitochondrial membrane potential, increased levels of p53 mRNA, and altered levels of pro- and anti-apoptotic proteins. nih.gov The pro-apoptotic effect of 5-MU has also been observed in vivo, where it significantly reduced tumor growth in tumor-bearing mice. frontiersin.org Some studies suggest that the antitumor effects of 5-MU in acute leukemia cell lines may occur independently of the inhibition of HA synthesis.

| Cancer Model | Key Preclinical Findings | Primary Mechanism of Action |

|---|---|---|

| Prostate Cancer | Inhibition of proliferation, motility, invasion, and metastasis; induction of apoptosis. frontiersin.orgfrontiersin.orgiiarjournals.org | Inhibition of HA synthesis, downregulation of HA receptors, inhibition of Akt signaling, reversal of EMT. frontiersin.orgiiarjournals.org |

| Breast Cancer | Suppression of tumorigenicity and bone metastasis; inhibition of cell motility, invasion, and proliferation. frontiersin.orgscientificarchives.comnih.gov | Inhibition of HA synthesis via HAS2 suppression, reduction of pericellular matrix. frontiersin.orgnih.gov |

| Ovarian Cancer | Inhibition of cancer stem cell activation, overcoming chemoresistance, inhibition of growth and invasion. nih.govmdpi.com | Inhibition of HA production, induction of apoptosis, suppression of CSC activation. mdpi.com |

| Pancreatic Cancer | Suppression of HA accumulation, increased apoptosis, inhibition of proliferation and invasion, improved survival. frontiersin.orgnih.gov Enhancement of chemotherapy efficacy. frontiersin.orgnih.gov | Inhibition of HA synthesis, increased intracellular concentration of chemotherapeutic agents. frontiersin.orgnih.gov |

| Glioblastoma | Inhibition of proliferation and migration, induction of apoptosis, sensitization to chemotherapy. deepdyve.comresearchgate.netresearchgate.net | Inhibition of HA synthesis, regulation of autophagy. deepdyve.comresearchgate.netacs.org |

| Renal Cell Carcinoma | Synergistic inhibition of tumor growth and metastasis with sorafenib. nih.gov | Inhibition of UGT-1A9, leading to increased sorafenib activity and inhibition of HAS3. researchgate.netnih.gov |

| Fibrosarcoma | Enhancement of radiosensitivity. | Suppression of HMW-HA production via inhibition of HAS2 and HAS3. |

| Leukemia | Induction of intrinsic apoptosis. iiarjournals.orgnih.gov | Loss of mitochondrial membrane potential, increased p53 expression. nih.gov Some effects may be HA-synthesis independent. |

Anti-Inflammatory and Immunomodulatory Effects

This compound exhibits notable anti-inflammatory and immunomodulatory properties, primarily through its inhibition of hyaluronic acid synthesis. HA and its fragments can act as signaling molecules that modulate immune responses, and by reducing HA levels, 5-MU can influence a range of inflammatory processes. frontiersin.org

Preclinical studies have consistently demonstrated that 5-MU can modulate the production of key cytokines involved in inflammation. In various models, 5-MU treatment has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). For instance, in a model of lipopolysaccharide (LPS)-induced lung inflammation, 5-MU treatment led to a significant reduction in these cytokines. Similarly, in LPS-stimulated astrocytes, 5-MU decreased the expression of TNF-α, IL-6, and IL-1β. Conversely, in the same astrocyte model, 5-MU was found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting a shift towards an anti-inflammatory phenotype. In mouse bone marrow-derived mast cells, 5-MU attenuated the IgE-induced increase in the expression of pro-inflammatory cytokines like IL-1β and IL-6.

Toll-like receptors (TLRs) are crucial components of the innate immune system, and their dysregulation can lead to chronic inflammation. This compound has been shown to modulate TLR signaling, particularly the TLR4 pathway. HA fragments can act as endogenous ligands for TLR4, triggering pro-inflammatory responses. frontiersin.org By inhibiting HA synthesis, 5-MU can indirectly dampen TLR4 activation. In a study on LPS-stimulated astrocytes, where LPS acts as a direct agonist of TLR4, 5-MU demonstrated anti-inflammatory effects, suggesting an interference with the TLR4 signaling cascade. The effects of 5-MU in this model were found to be predominantly mediated through the JNK pathway, but not the p38, ERK, or NF-κB pathways.

Mast cells are key players in IgE-mediated allergic and inflammatory reactions. researchgate.net The cross-linking of the high-affinity IgE receptor (FcεRI) on the surface of mast cells triggers their degranulation and the release of inflammatory mediators. researchgate.net this compound has been shown to suppress FcεRI-mediated mast cell activation. researchgate.netresearchgate.net In both rat basophilic leukemia cells and mouse bone marrow-derived mast cells, 5-MU inhibited the release of β-hexosaminidase and histamine (B1213489) in a dose-dependent manner following FcεRI activation. researchgate.net This inhibition of degranulation was associated with the downregulation of IgE/antigen-induced phosphorylation of key signaling proteins, including SYK, NF-κB p65, ERK1/2, p38, and JNK. researchgate.net In vivo, 5-MU attenuated the passive cutaneous anaphylaxis (PCA) reaction, a model of localized allergic response. researchgate.netresearchgate.net

This compound has demonstrated a significant impact on T-cell function, including their trafficking and differentiation into specific subsets. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with 5-MU inhibited the activation of autoreactive T cells and prevented their polarization towards a pro-inflammatory Th1 phenotype. scientificarchives.comacs.org Instead, 5-MU promoted the polarization towards a Th2 phenotype and induced the generation of Foxp3+ regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. acs.org This shift in T-cell polarization towards a more regulatory and less inflammatory state contributes to the therapeutic effects of 5-MU in autoimmune models. acs.org Furthermore, 5-MU has been shown to impair the infiltration of T-cells into the central nervous system parenchyma in the EAE model. acs.org

Macrophages play a central role in inflammation and tissue remodeling, and their invasion into tissues is a hallmark of many pathological conditions. This compound has been shown to attenuate macrophage invasion. In a mouse model of pressure-overload induced myocardial remodeling, 5-MU treatment reduced the number of both resident and invading cardiac macrophages. bohrium.com This reduction in macrophage-driven inflammation was associated with less myocardial fibrosis. bohrium.com The compound was found to reduce the infiltration of heart tissue by bone marrow-derived circulating monocytes, leading to a sustained decrease in cardiac macrophage counts. In the context of liver disease, 5-MU has been reported to induce M1 macrophage polarization in the tumor microenvironment, which can inhibit the invasion of hepatocellular carcinoma cells.

| Biological Effect | Key Findings | Associated Pathways/Mechanisms |

|---|---|---|

| Regulation of Cytokines | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Increased anti-inflammatory cytokine (IL-10). | Modulation of immune cell responses (e.g., astrocytes, mast cells). |

| Modulation of TLR Signaling | Anti-inflammatory effects in the context of TLR4 activation. | Indirect inhibition of TLR4 via reduced HA synthesis; modulation of the JNK pathway. frontiersin.org |

| Mast Cell Activation | Suppression of FcεRI-mediated degranulation (histamine, β-hexosaminidase release). researchgate.netresearchgate.net | Downregulation of SYK, NF-κB, ERK, p38, and JNK phosphorylation. researchgate.net |

| T-cell Trafficking and Polarization | Inhibition of Th1 polarization; promotion of Th2 and FoxP3+ Treg polarization. scientificarchives.comacs.org Impaired T-cell infiltration. acs.org | Inhibition of autoreactive T-cell activation. scientificarchives.comacs.org |

| Macrophage Invasion | Attenuation of macrophage invasion in cardiac and liver models. bohrium.com | Reduction of circulating monocyte infiltration; induction of M1 macrophage polarization. |

Antioxidant Activity and Oxidative Stress Modulation

This compound (5-MU), also known as 4-methylumbelliferone (B1674119) or hymecromone, is a coumarin derivative recognized for its antioxidant properties. nih.govplos.orgnih.govnih.gov Its ability to counteract oxidative stress is a key aspect of its biological activity, influencing its therapeutic potential in various conditions. The antioxidant capacity of 5-MU and its derivatives is often attributed to the number and nature of electron-donating groups, such as hydroxyl, methoxy, or methyl substituents, on its structure. nih.govplos.org

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. Derivatives of this compound have demonstrated significant free radical scavenging activity in various in vitro assays. nih.govresearchgate.net

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. Studies on derivatives of 4-methylumbelliferone (4-MUs) have shown they possess high DPPH radical scavenging activities, which in some cases are comparable to the standard antioxidant, Trolox. researchgate.net The interaction involves the transfer of an electron or hydrogen atom from the antioxidant to the DPPH radical, thus neutralizing it. researchgate.net This dose-dependent activity highlights the potential of these compounds to mitigate damage caused by free radicals. conicet.gov.ar

Nitric Oxide Radical Scavenging: this compound derivatives have also been evaluated for their ability to scavenge nitric oxide (NO) radicals. nih.govresearchgate.net Nitric oxide is a crucial signaling molecule, but its overproduction can lead to oxidative and nitrosative stress. In assays where sodium nitroprusside generates nitric oxide, certain 4-MU derivatives have shown high scavenging activity. nih.govplos.org The process involves the reaction of the antioxidant with nitric oxide to form more stable, non-radical products, which is measured spectrophotometrically after a reaction with Griess reagent. nih.govplos.org Research has identified specific derivatives of 4-MU that exhibit the highest antioxidant activities in this assay. plos.orgresearchgate.net

The Ferric-Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction potential is an important mechanism of antioxidant action. The assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form, which has an intense blue color. mdpi.com

Studies have shown that derivatives of this compound exhibit notable ferric-reducing capabilities. nih.govplos.org The antioxidant capacity in the FRAP assay is expressed as the concentration of the antioxidant that has a ferric-reducing ability equivalent to a known concentration of ferrous ions (e.g., 1 mM FeSO₄). plos.org Research has identified several 4-MU derivatives that demonstrate high antioxidant capacity in this assay. nih.govplos.org

Table 1: Ferric-Reducing Antioxidant Power (FRAP) of select 4-Methylumbelliferone (4-MU) Derivatives This table is representative of data found in the literature. Actual values may vary based on specific experimental conditions.

| Compound | Antioxidant Activity (FRAP value) |

| 4-MU Derivative 3 | High |

| 4-MU Derivative 7 | High |

| 4-MU Derivative 8 | High |

Source: Adapted from research on 4-MU derivatives. plos.org

Reactive oxygen species (ROS) are radical and non-radical oxygen species, such as hydrogen peroxide (H₂O₂), formed during cellular metabolism. medchemexpress.com While essential in small amounts for cell signaling, their overproduction leads to oxidative stress, a condition implicated in numerous diseases. medchemexpress.comnih.gov this compound has been shown to influence ROS levels. In some contexts, it can increase intracellular ROS, which can induce apoptosis in cancer cells. biosynth.com For instance, in human fibrosarcoma cells, treatment with 4-MU alone (100 μM) led to a 4.2-fold increase in oxidative stress levels compared to the control group. nih.gov Conversely, in other scenarios, particularly those involving ischemia-reperfusion injury, 5-MU demonstrates a protective role by reducing oxidative stress markers. researchgate.netresearchgate.net

Neuroprotective Effects

This compound has emerged as a compound with significant neuroprotective potential, particularly in the context of ischemic stroke and the subsequent reperfusion injury. nih.govnih.govresearchgate.net Its protective actions are closely linked to its anti-inflammatory and antioxidant properties. nih.govnih.gov

Ischemia/reperfusion (I/R) injury is a major challenge in stroke treatment, where the restoration of blood flow paradoxically triggers a cascade of damaging events, including inflammation and oxidative stress. nih.govresearchgate.net Studies in rodent models of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, have demonstrated the neuroprotective effects of 5-MU. nih.govnih.gov

Administration of 5-MU following reperfusion has been shown to significantly reduce the infarct volume (the area of dead tissue) and improve neurological deficits. nih.govnih.govresearchgate.net This suggests that 5-MU can mitigate the damage caused by the interruption and subsequent restoration of blood flow to the brain. nih.govnih.gov The protective effects are also associated with a reduction in neuronal loss in the affected brain regions. nih.govnih.gov Furthermore, research indicates that 5-MU treatment can improve learning and memory impairments that often occur following an ischemic stroke. researchgate.net

The neuroprotective effects of this compound in cerebral I/R injury are largely attributed to its ability to modulate oxidative stress and inflammation within neural tissues. researchgate.netresearchgate.netorcid.org Ischemic events trigger a robust inflammatory response, partly through the activation of pathways like the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome axis. nih.govnih.govjst.go.jp

Research has shown that 5-MU can suppress this inflammatory cascade. nih.govnih.gov In a rat model of MCAO, 5-MU administration led to a downregulation of key inflammatory proteins, including TLR4, p-NF-κB p65, and NLRP3. nih.govnih.gov This resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18, and an increase in the anti-inflammatory cytokine IL-10. nih.govnih.govresearchgate.net By inhibiting this signaling pathway, 5-MU effectively reduces the inflammatory damage that contributes to neuronal injury after a stroke. nih.govnih.gov Concurrently, the compound helps to decrease markers of oxidative stress in the brain, further protecting neural tissue from damage. researchgate.net

Table 2: Effect of this compound (5-MU) on Inflammatory Markers in a Rat Model of Cerebral Ischemia/Reperfusion This table summarizes qualitative findings from preclinical studies.

| Marker | Effect of Ischemia/Reperfusion | Effect of 5-MU Treatment |

| Pro-inflammatory Proteins | ||

| TLR4 | Upregulated | Downregulated |

| p-NF-κB p65 | Upregulated | Downregulated |

| NLRP3 | Upregulated | Downregulated |

| Cytokines | ||

| IL-1β | Increased | Decreased |

| IL-18 | Increased | Decreased |

| IL-10 | Decreased | Increased |

Source: Data compiled from studies on MCAO models. nih.govnih.govresearchgate.net

Impact on Learning and Memory Impairments

This compound (5-MU), also known as 4-methylumbelliferone (4-MU), has demonstrated potential in ameliorating learning and memory deficits in various preclinical models. Its mechanisms of action appear to be multifaceted, primarily revolving around its ability to modulate the extracellular matrix and exert neuroprotective effects.

One of the key mechanisms identified is the reduction of perineuronal nets (PNNs). pnas.orgnih.gov PNNs are specialized extracellular matrix structures that enwrap certain neurons and are known to restrict neuroplasticity. nih.gov Studies have shown that the systemic oral administration of 5-MU over several months can reduce the formation of PNNs around neurons. This reduction in PNNs has been directly correlated with enhanced memory retention in mice, as observed in the spontaneous object recognition test. nih.gov Downregulation of PNNs is thought to restore a degree of plasticity to the adult brain, which can be beneficial for learning and memory processes that have been impaired by age or neurological conditions. frontiersin.org

In addition to its effects on PNNs, 5-MU exhibits neuroprotective properties that can counter the cognitive deficits associated with cerebral ischemia. In rodent models of stroke, treatment with 5-MU has been shown to reduce infarct volume and improve learning and memory impairments. researchgate.net The neuroprotective effects in this context are attributed to the downregulation of hyaluronan synthase 1 (HAS1) and HAS2, leading to reduced inflammation and oxidative stress in the brain. researchgate.netsemanticscholar.org By mitigating neuronal damage and the subsequent inflammatory responses, 5-MU helps to preserve the neural circuits essential for cognitive functions.

Research in models of stress-induced cognitive dysfunction has also highlighted the potential of 5-MU. It has been investigated for its ameliorating impact on spatial learning and memory dysfunction, as well as anxiety-like behaviors induced by restraint stress. frontiersin.org The underlying mechanisms in these models are linked to the modulation of neuronal cell death and oxidative stress, further underscoring the compound's neuroprotective capacity.

Modulation of Astrocyte Responses

This compound plays a significant role in modulating the responses of astrocytes, particularly in the context of neuroinflammation. Astrocytes, a type of glial cell in the central nervous system, are crucial for maintaining brain homeostasis but can also contribute to inflammatory processes when activated. nih.gov

In models of neuroinflammation triggered by lipopolysaccharide (LPS), 5-MU has been shown to exert anti-inflammatory effects by altering the cytokine profile of astrocytes. nih.gov Specifically, it decreases the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Conversely, it has been observed to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This shift from a pro-inflammatory to a more anti-inflammatory astrocyte phenotype is a key aspect of its modulatory action.

Furthermore, the modulation of astrocyte responses by 5-MU has been linked to the prevention of T-cell trafficking into the central nervous system in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE). pnas.org In these conditions, reactive astrocytes contribute to the inflammatory environment that facilitates the infiltration of immune cells. By limiting this reactive astrogliosis, 5-MU helps to maintain the integrity of the blood-brain barrier and reduce immune-mediated damage. pnas.org

Other Biological Activities and Signaling Pathways

Modulation of Cellular Signaling Pathways (e.g., NF-κB, JNK, p38, ERK, PI3K/Akt/mTOR, Cadherin/β-catenin complex)

This compound exerts its biological effects by modulating a variety of intracellular signaling pathways that are fundamental to processes such as inflammation, cell survival, proliferation, and cell-cell adhesion.

NF-κB, JNK, p38, and ERK Pathways: In the context of inflammation, 5-MU has been shown to predominantly act through the c-Jun N-terminal kinase (JNK) pathway in astrocytes, while having less effect on the p38, extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways in the same cell type. nih.gov However, in other cell types and contexts, such as in the inhibition of glioma cell proliferation, umbelliferone (B1683723) (a related coumarin) has been shown to inhibit NF-κB activity. mdpi.com The modulation of these mitogen-activated protein kinase (MAPK) pathways (JNK, p38, ERK) and the NF-κB pathway is crucial for its anti-inflammatory and potential anti-cancer effects.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is common in cancer. nih.govbio-connect.nl 5-MU has been identified as an inhibitor of this pathway. scispace.com In bladder and prostate cancer cells, 5-MU-mediated inhibition of HA synthesis leads to the downregulation of the PI3K/Akt axis. scispace.com This, in turn, can induce apoptosis and inhibit cell proliferation and motility. mdpi.com The inhibition of this pathway is a key mechanism behind the observed anti-tumor effects of 5-MU.

Cadherin/β-catenin Complex: The Cadherin/β-catenin signaling pathway is essential for cell adhesion and is also implicated in gene transcription. nih.govnih.gov this compound has been shown to modulate this complex. In prostate cancer cells, 5-MU treatment leads to a downregulation of β-catenin levels and activation. oup.com This is achieved by inhibiting the HA-mediated signaling that normally leads to the activation of Akt and subsequent phosphorylation and stabilization of β-catenin. The reduced levels of active β-catenin result in an upregulation of E-cadherin, which strengthens cell-cell adhesion and reduces the potential for epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. scispace.comoup.com A related coumarin, umbelliferone, has also been reported to inhibit glioma cell proliferation and metastasis by regulating the cadherin/β-catenin complex. mdpi.com

Effects on Gene Expression

The biological activities of this compound are underpinned by its ability to alter the expression of a wide range of genes. These changes in gene expression are often a direct consequence of the modulation of the signaling pathways discussed previously.

A primary and well-documented effect of 5-MU is the downregulation of genes involved in hyaluronic acid (HA) synthesis. Specifically, it has been shown to decrease the mRNA expression of hyaluronan synthase 1 (HAS1) and HAS2. nih.govarvojournals.org In some models, it has also been observed to downregulate HAS3. mdpi.com This reduction in HAS gene expression is a key mechanism for its ability to deplete HA levels in tissues. Additionally, 5-MU can influence the expression of hyaluronidases (HYAL), the enzymes responsible for HA degradation. For instance, in a model of liver fibrosis, Hyal1 mRNA levels were found to be upregulated in the presence of 5-MU. mdpi.com

In the context of inflammation, 5-MU modulates the expression of cytokine genes. It has been shown to decrease the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated astrocytes. nih.gov This is consistent with its anti-inflammatory properties.

Furthermore, 5-MU can influence the expression of genes associated with cell adhesion and fibrosis. In cancer models, it upregulates the expression of E-cadherin, a key component of adherens junctions, which is consistent with its ability to inhibit EMT. scispace.comoup.com In models of liver fibrosis, 5-MU has been shown to suppress the expression of collagen genes, such as Col1a1 and Col3a1, as well as Acta2, which encodes for alpha-smooth muscle actin, a marker of myofibroblast activation. biorxiv.org

The table below summarizes some of the key genes modulated by this compound based on findings from various studies.

| Gene | Effect of 5-MU | Context/Cell Type | Reference |

| HAS1 | Downregulation | Rat Primary Astrocytes, Orbital Fibroblasts | nih.govarvojournals.org |

| HAS2 | Downregulation | Rat Primary Astrocytes, Prostate Cancer Cells | nih.govoup.com |

| HAS3 | Downregulation | Liver Fibrosis Model | mdpi.com |

| HYAL1 | Upregulation | Liver Fibrosis Model | mdpi.com |

| TNF-α | Downregulation | Rat Primary Astrocytes | nih.gov |

| IL-6 | Downregulation | Rat Primary Astrocytes | nih.gov |

| IL-1β | Downregulation | Rat Primary Astrocytes | nih.gov |

| E-cadherin | Upregulation | Prostate and Bladder Cancer Cells | scispace.comoup.com |

| β-catenin | Downregulation | Prostate and Bladder Cancer Cells | scispace.comoup.com |

| Col1a1 | Downregulation | Liver Fibrosis Model | biorxiv.org |

| Col3a1 | Downregulation | Liver Fibrosis Model | biorxiv.org |

| Acta2 (α-SMA) | Downregulation | Liver Fibrosis Model | biorxiv.org |

Advanced Research Methodologies and Applications of 5 Methylumbelliferone

Fluorescent Probe Development and Bioimaging

5-Methylumbelliferone serves as a versatile scaffold for the creation of fluorescent probes, which are instrumental in visualizing and quantifying biological processes with high sensitivity. chemimpex.com These probes are designed to exhibit changes in their fluorescence properties upon interaction with specific analytes, enabling the detection of various biomolecules and the monitoring of cellular environments.

Design and Synthesis of Ratiometric Fluorescent Probes

Ratiometric fluorescent probes offer significant advantages for quantitative measurements as they allow for the determination of analyte concentrations by measuring the ratio of fluorescence intensities at two different wavelengths. This approach minimizes the influence of external factors such as probe concentration, instrumental efficiency, and environmental conditions. nih.gov The design of ratiometric probes based on coumarin (B35378) derivatives, including this compound, often leverages the modulation of the electronic properties of the 7-hydroxy group. acs.org

A common strategy involves the synthesis of probes where the 7-hydroxy group is masked with a recognition moiety that is cleaved upon interaction with the target analyte. This cleavage event alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a shift in the emission spectrum. nih.gov For instance, a ratiometric probe for β-galactosidase was developed using a 7-hydroxy-4-methylcoumarin core. rsc.org In its initial state, the probe exhibited a fluorescence emission peak at 374 nm. Upon enzymatic cleavage of a galactose moiety, the free fluorophore was released, resulting in a new emission peak at 444 nm. rsc.org This distinct ratiometric response allows for sensitive detection of the enzyme's activity. rsc.org The synthesis of such probes typically involves a nucleophilic substitution reaction between the hydroxyl group of the methylumbelliferone and a reactive derivative of the targeting group, followed by deprotection steps if necessary. rsc.orgscispace.com

Another design principle for ratiometric probes is based on the oxidation of a recognition site, which in turn modulates the fluorescence of the coumarin core. For example, a ratiometric probe for peroxynitrite (ONOO⁻) was developed using 4-methylumbelliferone (B1674119) where an aryl boronate group served as the reactive site. mdpi.com The oxidation of the boronate by peroxynitrite resulted in the formation of 4-methylumbelliferone, causing a red-shift in the maximum emission wavelength from 385 nm to 450 nm. mdpi.com This change in the fluorescence intensity ratio at the two wavelengths enables the ratiometric detection of peroxynitrite. mdpi.com

Mitochondrial Targeting Strategies for Enhanced Imaging

Mitochondria are crucial organelles involved in cellular metabolism and apoptosis, making them important targets for bioimaging. nih.gov To achieve enhanced imaging of mitochondrial processes, fluorescent probes based on this compound can be specifically directed to this organelle. A primary strategy for mitochondrial targeting involves the conjugation of the fluorophore to a lipophilic cation, which accumulates in the mitochondria due to the large negative membrane potential of the inner mitochondrial membrane. thno.org

One of the most widely used targeting moieties is the triphenylphosphonium (TPP) cation. rsc.org Probes like MitoPY1, designed for detecting mitochondrial hydrogen peroxide, incorporate a TPP group appended to a boronate-masked fluorophore, ensuring its localization within the mitochondria. nih.gov Another approach involves the use of other positively charged groups. For example, a probe based on 4-methylumbelliferone was functionalized with an imidazolium (B1220033) group to achieve mitochondrial targeting for the detection of peroxynitrite. nih.gov The introduction of this cationic group facilitated the probe's accumulation in the mitochondria, allowing for specific imaging of reactive nitrogen species within this organelle. nih.gov Other cationic structures, such as quinolinium and rhodamine, are also employed to direct fluorescent probes to the mitochondria. thno.orgnih.gov

Application in Detection of Reactive Oxygen/Nitrogen Species (e.g., Peroxynitrite, Hypochlorite)

This compound derivatives have been successfully developed into fluorescent probes for the detection of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are important signaling molecules but can cause oxidative damage at high concentrations. thermofisher.comnih.gov Peroxynitrite (ONOO⁻), a potent and short-lived oxidant, is a key target for these probes due to its role in various pathologies. mines.edu

Probes for peroxynitrite often utilize a reaction-based sensing mechanism. As mentioned earlier, a ratiometric probe was designed using 4-methylumbelliferone and an aryl boronate recognition site. mdpi.com The specific oxidation of the boronate by peroxynitrite triggers a change in the fluorescence properties of the probe, enabling its detection with high selectivity and sensitivity. mdpi.com The detection limit for such probes can reach the nanomolar range. nih.gov